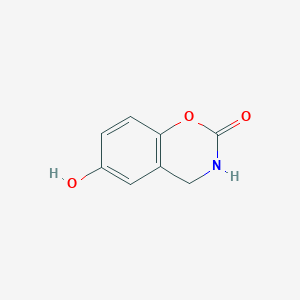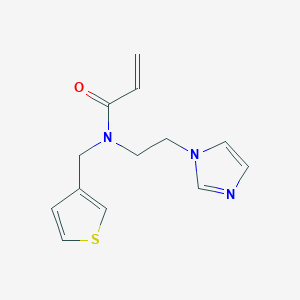
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide, also known as ITM, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. ITM is a derivative of the imidazole compound and is synthesized through a multi-step process.
Scientific Research Applications
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neurological disorders. In cancer research, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to have vasodilatory effects, which could potentially be used to treat hypertension. In neurological disorders, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to have neuroprotective effects and could potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is not fully understood. However, it is believed that N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide exerts its effects by modulating various signaling pathways in cells. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix, and to activate the protein kinase B pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has also been shown to have vasodilatory effects, which could potentially be used to treat hypertension. In addition, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to have neuroprotective effects and could potentially be used to treat neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is that it is relatively easy to synthesize and purify. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has also been shown to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide research. One direction is to further investigate the mechanism of action of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide to optimize its use in various applications. Another direction is to explore the potential use of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide in vivo to assess its potential for clinical use.
Conclusion:
In conclusion, N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is synthesized through a multi-step process and has been extensively studied for its potential applications in cancer research, cardiovascular disease, and neurological disorders. N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide exerts its effects by modulating various signaling pathways in cells, and has been shown to have various biochemical and physiological effects. While there are limitations to N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide research, there are several future directions for further investigation, which could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide involves a multi-step process that includes the condensation of 2-imidazole ethanol with thiophene-3-carboxaldehyde to form the intermediate compound, which is then further reacted with propargyl bromide to form the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-13(17)16(9-12-3-8-18-10-12)7-6-15-5-4-14-11-15/h2-5,8,10-11H,1,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLOMWPGLLAUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCN1C=CN=C1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Imidazol-1-ylethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

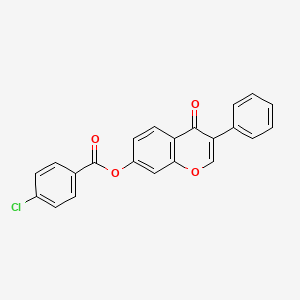
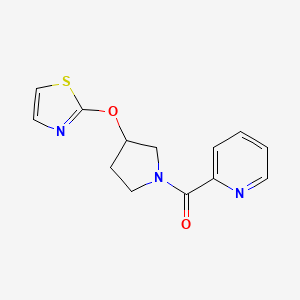
![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)

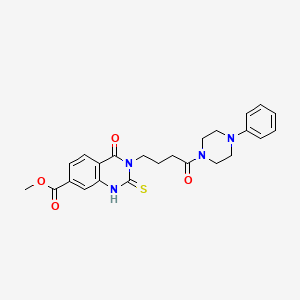
![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)
![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)

